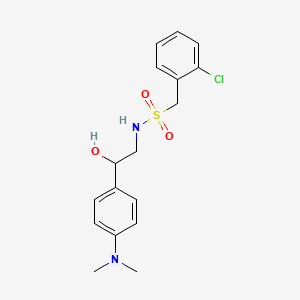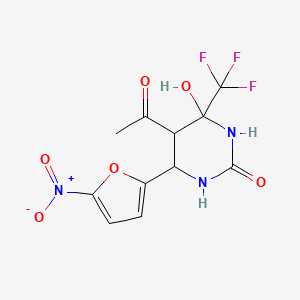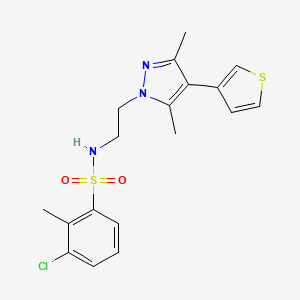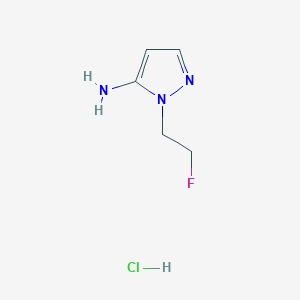
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the oxadiazole ring and the methoxy and phenyl groups. The oxadiazole ring is a heterocycle and may have different reactivity compared to a simple hydrocarbon ring. The methoxy groups are electron-donating, which could make the compound more reactive in certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups. Generally, the presence of the ether (methoxy) groups could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
The synthesis of 1,3,4-oxadiazole N-Mannich bases, closely related to the target compound, has shown significant antimicrobial activity against pathogenic bacteria and fungi, as well as anti-proliferative activity against various cancer cell lines including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells. This suggests a potential application of such compounds in the development of new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Anticonvulsant Evaluation
Indoline derivatives of aryloxadiazole amine and benzothiazole acetamide, structurally related to the target chemical, have been evaluated for anticonvulsant activities. These compounds showed significant efficacy in maximal electroshock and subcutaneous pentylenetetrazole seizure models, indicating their potential use in the treatment of epilepsy (Nath et al., 2021).
Anti-inflammatory and Anti-thrombotic Activities
Derivatives of 1,3,4-oxadiazole have been investigated for their anti-inflammatory and anti-thrombotic effects in rats. These studies have shown that certain compounds significantly reduce inflammation and enhance clotting time, suggesting their usefulness in developing anti-inflammatory and antithrombotic pharmaceuticals (Basra et al., 2019).
α-Glucosidase Inhibitory Potential
N-Aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide have been synthesized and evaluated for their α-glucosidase inhibitory potential. Some compounds exhibited promising inhibitory activities, indicating potential applications in managing diabetes through inhibiting α-glucosidase (Iftikhar et al., 2019).
Enzyme Inhibition for Neurological Disorders
A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized and evaluated for enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compounds showed relative activity against AChE, suggesting potential applications in treating neurological disorders such as Alzheimer's disease (Rehman et al., 2013).
Safety and Hazards
As with any chemical compound, handling “N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to inhibit specific enzymes and signaling pathways in cells . For instance, N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling.
Biochemical Pathways
Result of Action
Propriétés
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-8-9-14(15(11-13)24-2)17-20-21-18(25-17)19-16(22)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXLPIPPIKCDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclohexyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2771332.png)
![4-fluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771333.png)

![3-isopropyl-6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2771335.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/no-structure.png)

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-benzylacetamide](/img/structure/B2771339.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2771341.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2771342.png)



![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2771348.png)
![Prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771351.png)